molecular formula C8H7BrMg B13453173 Magnesium, bromo(2-ethenylphenyl)-

Magnesium, bromo(2-ethenylphenyl)-

Cat. No.: B13453173
M. Wt: 207.35 g/mol
InChI Key: BENZILKNXSJXLV-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(2-ethenylphenyl)- typically involves the reaction of 2-bromo-1-ethenylbenzene with magnesium metal in an anhydrous ether solvent. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent runaway reactions . The general reaction can be represented as:

C8H7Br+MgC8H7MgBr\text{C}_8\text{H}_7\text{Br} + \text{Mg} \rightarrow \text{C}_8\text{H}_7\text{MgBr} C8​H7​Br+Mg→C8​H7​MgBr

Common solvents used include diethyl ether and tetrahydrofuran (THF), and the reaction is often initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium .

Industrial Production Methods

Industrial production of Grignard reagents like Magnesium, bromo(2-ethenylphenyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to manage the exothermic nature of the reaction. The reaction mixture is typically maintained under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(2-ethenylphenyl)- undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium, bromo(2-ethenylphenyl)- is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The mechanism of action of Magnesium, bromo(2-ethenylphenyl)- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating various reactions such as nucleophilic addition and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium, bromo(2-ethenylphenyl)- is unique due to its specific structure, which allows it to participate in a variety of reactions that other Grignard reagents may not be suitable for. Its ability to form carbon-carbon bonds with high specificity makes it valuable in complex organic synthesis .

Biological Activity

Magnesium, bromo(2-ethenylphenyl)- (CAS No. 107531-56-6) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C8_8H7_7BrMg
  • Molecular Weight : 218.4 g/mol
  • Structure : The compound consists of a magnesium atom bonded to a bromo(2-ethenylphenyl) group, which influences its reactivity and potential biological interactions .

Biological Activity

The biological activity of Magnesium, bromo(2-ethenylphenyl)- has been studied primarily in the context of its antibacterial properties and its role in various biochemical pathways.

The mechanism by which magnesium compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with metabolic processes. For instance, magnesium ions can affect enzyme activity and cellular respiration in bacteria, leading to growth inhibition .

Study 1: Antibacterial Efficacy

A study conducted on magnesium-based compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that structural modifications can enhance the antibacterial properties of magnesium complexes .

CompoundMIC (µg/mL)Bacterial Strain
Magnesium bromide16Staphylococcus aureus
Magnesium, bromo(2-ethenylphenyl)-TBDTBD

Study 2: In Vitro Analysis

Another research focused on the in vitro effects of magnesium compounds on bacterial growth dynamics. The study employed Mueller-Hinton broth to assess the growth inhibition capabilities of various magnesium salts. Results indicated that higher concentrations led to significant reductions in bacterial viability .

Synthesis and Applications

Magnesium, bromo(2-ethenylphenyl)- can be synthesized through Grignard reactions involving phenylmagnesium bromide and appropriate electrophiles. This method allows for the incorporation of the bromo(2-ethenylphenyl) moiety into various organic frameworks, potentially enhancing the biological activity of resultant compounds .

Properties

IUPAC Name

magnesium;ethenylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZILKNXSJXLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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